Acevaltrate is an iridoid valepotriate, a class of chemical compounds found in the plant genus Valeriana. [] These compounds are primarily concentrated in the roots of these plants. [] Within scientific research, acevaltrate is investigated for its potential biological activity, particularly its potential anti-cancer properties. [, , , ]
Methods of Synthesis
The synthesis of acevaltrate can be achieved through various methods, primarily involving the extraction from plant sources. The extraction process typically includes:
Molecular Structure
Acevaltrate has a complex molecular structure characterized by its iridoid core. The molecular formula for acevaltrate is , with a molecular weight of approximately 280.32 g/mol. The structure features:
The stereochemistry of acevaltrate plays a crucial role in its biological activity, influencing how it interacts with biological targets .
Chemical Reactions Involving Acevaltrate
Acevaltrate participates in several chemical reactions, particularly in biological systems:
Mechanism of Action
Acevaltrate exhibits its pharmacological effects primarily through modulation of neurotransmitter systems:
Physical Properties
Chemical Properties
Scientific Applications
Acevaltrate has several applications in both traditional medicine and modern pharmacology:
Acevaltrate is a potent iridoid ester belonging to the broader class of valepotriates, which are signature bioactive compounds predominantly found in Valeriana species (family Caprifoliaceae). These secondary metabolites are characterized by their cyclopentanopyran backbone modified with ester-linked acyl groups, contributing to their significant pharmacological versatility. Within the valepotriate group, acevaltrate stands out for its complex molecular architecture and multitarget bioactivity, particularly in anticancer and anti-inflammatory applications. Its natural occurrence is primarily concentrated in the rhizomes and roots of Valeriana plants, which have been pharmacologically exploited for centuries. Acevaltrate exemplifies the chemical sophistication of plant-derived therapeutics, combining traditional ethnopharmacological wisdom with contemporary mechanistic validation [1] [4].
Valeriana jatamansi Jones (syn. Valeriana wallichii DC.), known as "Zhizhu Xiang" or "Mati Xiang" in Traditional Chinese Medicine (TCM), has been employed for millennia to treat conditions involving nervous system dysregulation, inflammatory disorders, and digestive ailments. Historical texts, including the Compendium of Materia Medica (Ben Cao Gang Mu), document its use for "calming fright and tranquilizing the mind" – a descriptor encompassing anxiety, insomnia, and seizure disorders. TCM practitioners traditionally prepared Valeriana rhizomes as decoctions, tinctures, or powders, often combining them with herbs like Ziziphus jujuba (suan zao ren) or Albizia cortex (he huan pi) to enhance sedative effects. The medicinal rhizomes were harvested based on strict phenological criteria to maximize valepotriate content, underscoring early empirical understanding of phytochemical optimization [1] [4] [10].
Acevaltrate contributes critically to the observed bioactivities of these formulations. While not isolated as a single entity in historical practice, its presence within the valepotriate-rich fractions of V. jatamansi and V. officinalis extracts underpinned their clinical efficacy. Modern pharmacological analyses confirm that these species remain the primary botanical sources for acevaltrate, with chemotype variations influencing concentration. The enduring use of Valeriana in TCM for "activating blood circulation" (huo xue) and "regulating Qi to relieve pain" (li qi zhi tong) aligns with contemporary findings on acevaltrate’s anti-inflammatory and anticancer properties, illustrating a convergence of traditional applications and modern mechanistic insights [1] [4] [7].
Table 1: Traditional Uses of Acevaltrate-Containing Valeriana Species in TCM
Botanical Source | TCM Name | Traditional Applications | Medicinal Part |
---|---|---|---|
Valeriana jatamansi | Zhizhu Xiang | Insomnia, anxiety, abdominal pain, dysmenorrhea, rheumatism | Rhizomes/roots |
Valeriana officinalis | Xie Cao | Sedative, anticonvulsant, digestive disorders | Roots |
Valeriana amurensis | Bei Xie Cao | "Calming fright" (jing feng), palpitations, menstrual irregularities | Rhizomes |
Acevaltrate (C₂₇H₃₆O₁₁) is a highly oxygenated iridoid featuring a bicyclic scaffold characteristic of diene valepotriates. Its structure incorporates an epoxy group bridging C-4 and C-7, a vinyl moiety at C-10, and multiple ester functionalities. Critical structural determinants include the acetyl group at C-11 and the isovaleryl unit at C-1, distinguishing it from analogues like valtrate (isovaleryl at C-11) or didrovaltrate (saturated C-4,5 bond). The molecule’s instability under acidic conditions or enzymatic hydrolysis necessitates rigorous isolation protocols, typically involving low-temperature chromatography from ethanol or methanol extracts [4] [1].
Degradation studies reveal that acevaltrate undergoes pH-dependent transformation into homobaldrinal – a bioactive dialdehyde retaining partial anti-inflammatory activity. This degradation pathway complicates pharmacokinetic profiling but also generates metabolites with distinct target selectivity. While acevaltrate lacks classical "isoforms," its structural analogues (e.g., valtrate, isovaltrate) coexist in Valeriana extracts, forming a pharmacologically synergistic ensemble. Analytical differentiation relies on hyphenated techniques: LC-ESI-MS/MS identifies acevaltrate via m/z 529.2387 [M+H]⁺ and signature fragments at m/z 139 (cyclopenta-dialdehyde ion) and 467 [M-acetyl]⁺, while ¹H-NMR confirms vinyl proton signals at δ 5.20 (dd, H-1), 5.90 (m, H-10), and epoxy protons at δ 2.78 (m, H-4) [4] [1].
Table 2: Structural Features and Characterization of Acevaltrate
Structural Feature | Chemical Significance | Analytical Identification |
---|---|---|
Epoxy group (C4-C7) | Enhances electrophilicity; critical for bioactivity | ¹³C-NMR: δ 58.2 (C-4), 60.1 (C-7); MS: Fragment m/z 139 |
Ester linkages (C-1, C-11) | Sites of metabolic hydrolysis; modulates solubility | IR: 1735 cm⁻¹ (ester C=O); MS: m/z 467 [M-acetyl]⁺ |
Vinyl moiety (C-10) | Michael acceptor; contributes to alkylating activity | ¹H-NMR: δ 5.90 (m, H-10), 4.92/5.05 (H₂-11) |
Isovaleryl unit (C-1) | Hydrophobic domain; impacts membrane interaction | MS/MS: m/z 145 [isovaleryl acylium ion] |
Anti-Cancer Mechanisms
Acevaltrate demonstrates broad-spectrum cytotoxicity against multiple cancer lineages, with notable potency in breast (MCF-7, IC₅₀ ~18 µM), liver (HepG2), and colorectal (HCT-116) models. Its anticancer activity operates through dual-pathway induction: (1) rapid generation of intracellular reactive oxygen species (ROS), overwhelming antioxidant defenses and causing oxidative DNA damage; and (2) mitochondrial apoptosis activation via Bax/Bcl-2 dysregulation, cytochrome c release, and caspase-3/9 cleavage. In glioblastoma U87 cells, acevaltrate suppresses pro-survival Akt phosphorylation and downregulates cyclin D1, inducing G2/M arrest. Crucially, it exhibits selectivity indices >3–5 relative to non-tumorigenic cells (e.g., MCF-10A breast epithelium), attributed to preferential bioactivation in the hypermetabolic tumor microenvironment. Synergy with chemotherapeutics like paclitaxel occurs via P-glycoprotein inhibition, circumventing multidrug resistance [1] [4] [6].
Anti-Inflammatory Mechanisms
Acevaltrate’s anti-inflammatory efficacy manifests at micromolar concentrations (IC₅₀ ~5–10 µM) in macrophage-based models. It disrupts NF-κB nuclear translocation by preventing IκBα degradation, thereby reducing transcription of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS. In murine models of LPS-induced endotoxemia, acevaltrate (10 mg/kg i.p.) decreases serum TNF-α by >70% within 2 hours. The molecule also directly inhibits COX-2 enzymatic activity (not COX-1), providing analgesic benefits without gastric toxicity. Structure-activity relationships indicate that the epoxy and unsaturated ester groups are indispensable for this activity, as hydrogenated analogues lose >90% potency. When combined with valtrate – a coexisting valepotriate – acevaltrate exhibits additive suppression of PGE₂ synthesis, validating the phytotherapeutic rationale for using whole Valeriana extracts over isolated compounds [1] [4] [9].
Table 3: Molecular Targets and Pathways of Acevaltrate in Disease Models
Bioactivity | Key Molecular Targets | Observed Effects | Experimental Models |
---|---|---|---|
Anti-Cancer | ROS / Caspase-3/9 / Cyclin D1 | ↑ DNA fragmentation; ↑ Sub-G1 population; ↓ Bcl-2/Bax ratio | MCF-7, HepG2, U87 cells |
P-glycoprotein | Reverses doxorubicin resistance; ↑ intracellular drug retention | MCF-7/ADR xenografts | |
Anti-Inflammatory | NF-κB p65 / IκBα | ↓ Nuclear p65; ↓ TNF-α, IL-6 (≥80%); ↓ iNOS, COX-2 expression | RAW 264.7 macrophages |
COX-2 enzyme | Competitive inhibition (Ki ~2.8 µM); ↓ PGE₂ (IC₅₀ 5.1 µM) | Recombinant COX-2; LPS-induced edema |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7